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Executive Summary

Fosrugocrixan (KAND145) is a second-generation, orally bioavailable small molecule prodrug
under development by Novakand Pharma. Following administration, it is rapidly and efficiently
converted to its active metabolite, rugocrixan (also known as KAND567 or AZD8797). The
therapeutic effects of fosrugocrixan are mediated entirely by rugocrixan, which functions as a
potent and selective, allosteric, non-competitive antagonist of the C-X3-C motif chemokine
receptor 1 (CX3CR1). By blocking the interaction between CX3CR1 and its endogenous ligand,
fractalkine (CX3CL1), rugocrixan modulates key inflammatory pathways, positioning it as a
promising candidate for the treatment of various inflammatory conditions, cardiovascular
diseases, and certain cancers. This technical guide provides a comprehensive overview of the
mechanism of action of fosrugocrixan, focusing on the pharmacological properties and
signaling pathways associated with its active metabolite, rugocrixan.

Core Mechanism of Action: CX3CR1 Antagonism

Fosrugocrixan's mechanism of action is centered on the selective inhibition of the CX3CR1
receptor by its active form, rugocrixan.[1] CX3CRL1 is a G protein-coupled receptor (GPCR)
that, upon binding to its sole ligand fractalkine (CX3CL1), mediates the migration and adhesion
of various immune cells, including monocytes, macrophages, T cells, and natural killer (NK)
cells.[2] The fractalkine/CX3CR1 axis plays a pivotal role in the inflammatory cascade.[1][3]
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Rugocrixan acts as an allosteric and non-competitive antagonist of CX3CR1.[4] This means it
binds to a site on the receptor distinct from the fractalkine binding site, inducing a
conformational change that prevents receptor activation even when fractalkine is bound. This
mode of inhibition offers potential advantages over competitive antagonists, including a more
durable effect in the presence of high local concentrations of the endogenous ligand.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for rugocrixan, the active metabolite
of fosrugocrixan.

Table 1: Binding Affinity of Rugocrixan for CX3CR1

Parameter Species Value Reference
Ki Human 3.9nM [5]

Ki Rat 7 nM

KB Human 10 nM

KB Rat 29 nM

KB Mouse 54 nM

Table 2: Functional Activity of Rugocrixan
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Signaling Pathways Modulated by Fosrugocrixan

By inhibiting CX3CR1, rugocrixan disrupts the downstream signaling cascades initiated by
fractalkine. The CX3CRL1 signaling pathway is complex and involves crosstalk with multiple
intracellular inflammatory pathways.[1]

Upon activation by fractalkine, CX3CR1 typically engages G proteins, leading to the activation
of several key signaling molecules, including:

e Phospholipase C (PLC): Results in the generation of inositol trisphosphate (IP3) and
diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation.

» Phosphoinositide 3-kinase (PI3K): Activates the Akt/PKB pathway, which is crucial for cell
survival and proliferation.[2]

» Mitogen-activated protein kinases (MAPK): Including ERK, JNK, and p38, which are involved
in a wide range of cellular processes, including inflammation, proliferation, and apoptosis.

» Janus kinase/Signal transducer and activator of transcription (JAK/STAT): A key pathway in
cytokine signaling and immune cell differentiation.[1]
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» Nuclear factor-kappa B (NF-kB): A master regulator of the inflammatory response, controlling
the expression of numerous pro-inflammatory genes.[1][2]

By blocking the initial step of receptor activation, rugocrixan effectively dampens these
downstream inflammatory signals.
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Caption: CX3CR1 signaling pathway and the inhibitory action of Fosrugocrixan (Rugocrixan).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of
rugocrixan.

Radioligand Binding Assays
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These assays were performed to determine the binding affinity of rugocrixan to the CX3CR1
receptor.

Protocol:

e Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human
CX3CR1 (CHO-hCX3CR1) were used. Cell membranes were prepared by homogenization
and centrifugation.

o Competition Binding Assay:

o CHO-hCX3CR1 membranes (9 ug per well) were incubated with either 2 nM [H]AZD8797
(rugocrixan) or 10 pM 125]-CX3CL1.

o Arange of concentrations of the competitor compound (unlabeled rugocrixan or CX3CL1)
was added.

o The incubation was carried out in a 96-well plate in assay buffer (25 mM HEPES, pH 7.4,
10 mM MgClz, 1 mM CaClz, and 0.5% BSA) for 2 hours at room temperature.

o Bound and free radioligand were separated by vacuum filtration onto a filter plate.
o Radioactivity on the filter was counted to determine the amount of bound radioligand.
o Data were analyzed to calculate the Ki value.[3]

» Kinetic Radioligand-Binding Studies:

o Association: 1 x Kd of [BH]JAZD8797 was added to CHO-hCX3CR1 membranes, and the
reaction was incubated for various time points (1.5 min to 2 h) before filtration to determine
the association rate (kon).[3]

o Dissociation: [*H]JAZD8797 was pre-incubated with membranes for 1 hour, followed by the
addition of 10 uM unlabeled rugocrixan to initiate dissociation. Samples were filtered at
different time points (2.5 min to 3 h) to determine the dissociation rate (koff).[3]
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Caption: Workflow for the radioligand binding assay to determine binding affinity.

Functional Assays

This assay measures the activation of G proteins coupled to CX3CRL1.

Protocol:
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e« CHO-hCX3CR1 membranes were incubated with varying concentrations of rugocrixan
and/or CX3CL1.

e [¥S]GTPyS, a non-hydrolyzable analog of GTP, was added to the reaction.
e Upon receptor activation, [3>S]GTPYS binds to the Ga subunit of the G protein.

e The amount of bound [3>*S]GTPyS was quantified to determine the extent of G protein
activation.[4][6]

This assay assesses another aspect of GPCR signaling, which can be independent of G
protein activation.

Protocol:

The PathHunter™ enzyme fragment complementation assay (DiscoveRx) was used.

CHO-hCX3CR1 cells were incubated with different concentrations of rugocrixan and
CX3CL1 in a 384-well plate for 90 minutes at 37°C.

A detection reagent was added, and the plate was incubated for 1 hour at room temperature.

Luminescence was measured to quantify B-arrestin recruitment to the receptor.[3]
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Caption: Workflows for the [3*S]JGTPyYS binding and B-arrestin recruitment functional assays.

Clinical Development and Pharmacokinetics of
Fosrugocrixan

Fosrugocrixan has completed a Phase I clinical trial in healthy volunteers.[7] The study was a
randomized, double-blind, placebo-controlled trial designed to evaluate the safety, tolerability,
and pharmacokinetics of single and multiple ascending oral doses of fosrugocrixan.[8]

Top-line results from this study, reported in May 2024, demonstrated that:
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» Fosrugocrixan is safe and well-tolerated at concentrations expected to be therapeutically
effective.

e ltis rapidly and effectively converted to its active moiety, rugocrixan, in vivo.[7]

e The pharmacokinetic profile of the resulting rugocrixan is similar to that observed when
rugocrixan is dosed directly.[7]

e Food intake does not significantly impact the safety, tolerability, and pharmacokinetics of
fosrugocrixan.

While detailed pharmacokinetic data from a peer-reviewed publication of the Phase | study are
not yet available, these initial findings confirm the successful prodrug strategy, enabling the oral
administration of the potent CX3CR1 antagonist, rugocrixan.

Conclusion

Fosrugocrixan represents a promising therapeutic agent that exerts its effects through its
active metabolite, rugocrixan, a potent and selective allosteric, non-competitive antagonist of
the CX3CRL1 receptor. By blocking the fractalkine/CX3CRL1 signaling axis, rugocrixan effectively
inhibits key downstream inflammatory pathways, including those mediated by PLC, PI3K,
MAPKSs, JAK/STAT, and NF-kB. Preclinical data have established its high-affinity binding and
functional antagonism. The completed Phase I clinical trial of fosrugocrixan has demonstrated
its favorable safety profile and efficient conversion to rugocrixan. This in-depth understanding
of its mechanism of action provides a strong rationale for its continued development in
inflammatory diseases, cardiovascular disorders, and oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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